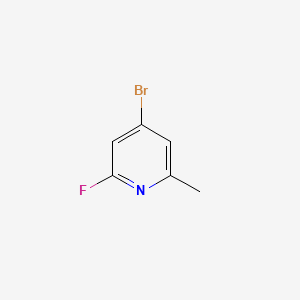

4-Bromo-2-fluoro-6-methylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVNQRYXKKVGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743834 | |

| Record name | 4-Bromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227565-50-5 | |

| Record name | 4-Bromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-6-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of organic molecules.[1] Its trifunctional nature, featuring bromo, fluoro, and methyl groups on the pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3][4] This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and key synthetic applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 1227565-50-5 | [1] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Boiling Point | 206.5 ± 35.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | N/A |

| Melting Point | Not explicitly available. Other solid bromofluoromethylpyridines have melting points such as 96-101 °C. | N/A |

| Solubility | Slightly soluble in water.[5] Miscible with dichloromethane. Immiscible with water.[6][7] | [5][6][7] |

| Appearance | Solid (based on related compounds) | |

| Storage | 2-8°C, store under inert gas.[1] | [1] |

Spectroscopic Data

-

¹H NMR: In similar pyridine structures, aromatic protons typically appear in the range of δ 6.9-8.5 ppm, and methyl protons as a singlet around δ 2.5 ppm.[8][9]

-

¹³C NMR: For substituted pyridines, the carbon atoms of the ring resonate in the aromatic region of the spectrum.[8]

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-F and C-Br stretching vibrations.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical properties and for common synthetic transformations involving this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using the capillary method.[5]

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature is monitored.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of Boiling Point

The boiling point of a liquid compound can be determined by distillation.

Procedure:

-

A small volume of the liquid is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, ensuring the top of the thermometer bulb is level with the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor temperature is constant. This constant temperature is the boiling point.

Determination of Solubility

The solubility of a compound in various solvents can be determined by simple mixing experiments.

Procedure:

-

Place a small, measured amount of the solute (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Observe whether the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it is considered insoluble or slightly soluble.

-

This process can be repeated with a range of polar and non-polar solvents to determine the solubility profile.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10][11][12][13][14]

General Protocol:

-

In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[10]

-

The vessel is purged with an inert gas (e.g., nitrogen or argon).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.[10]

-

The reaction mixture is heated, often under reflux or using microwave irradiation, until the starting material is consumed (monitored by TLC or GC).[10]

-

Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution.[15][16][17][18][19]

General Protocol:

-

To a solution of this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 equivalents).

-

A base, such as K₂CO₃ or Cs₂CO₃, may be added to facilitate the reaction.

-

The reaction mixture is heated until the starting material is consumed (monitored by TLC or HPLC).

-

After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the ability to selectively functionalize the pyridine ring through reactions like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution.

Caption: Synthetic utility of this compound.

The diagram above illustrates the two primary synthetic pathways utilizing this compound. The bromine atom can be readily displaced via Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups. Concurrently, the fluorine atom at the 2-position can undergo nucleophilic aromatic substitution with a range of nucleophiles. These transformations lead to a diverse array of substituted pyridine derivatives that are key precursors for active ingredients in agrochemicals and pharmaceuticals.[2][3][4]

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

This workflow diagram outlines the key steps involved in a typical Suzuki-Miyaura coupling reaction, from the initial mixing of reactants under an inert atmosphere to the final purification and characterization of the desired product. Following a systematic protocol is crucial for achieving high yields and purity.[10][11][12][13][14]

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Bromo-2-methylpyridine CAS#: 22282-99-1 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

4-Bromo-2-fluoro-6-methylpyridine chemical structure and IUPAC name

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylpyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial intermediate and building block in organic synthesis. Due to its specific arrangement of functional groups—a bromine atom, a fluorine atom, and a methyl group on the pyridine ring—it offers multiple reactive sites for constructing more complex molecules. This structural motif is of significant interest to researchers in medicinal chemistry and agrochemical development. It is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and the development of novel pesticides and herbicides.[1] The strategic placement of the halogens allows for selective functionalization, making it a valuable tool in drug discovery for creating compounds with potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.[1]

Chemical Identity and Properties

The chemical structure of this compound features a pyridine ring substituted at the 2, 4, and 6 positions. The IUPAC name for this compound is this compound.

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227565-50-5 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol [1] |

| Boiling Point | 206.5 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.6 ± 0.1 g/cm³ |

| Storage | Sealed in dry, 2-8°C[2] |

| Predicted [M+H]⁺ (m/z) | 189.96622 |

| Predicted [M+Na]⁺ (m/z) | 211.94816 |

Proposed Synthesis Protocol

The proposed pathway begins with the commercially available precursor, 2-fluoro-6-methylpyridin-4-amine. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology

Materials and Reagents:

-

2-Fluoro-6-methylpyridin-4-amine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice-salt bath

Procedure:

Step 1: Diazotization of 2-Fluoro-6-methylpyridin-4-amine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-fluoro-6-methylpyridin-4-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq).

-

Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is strictly maintained between 0 and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The diazonium salt solution should be kept cold and used immediately in the next step.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr and cool it in an ice bath.

-

Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

To ensure the complete decomposition of any remaining diazonium salt, heat the mixture to 50-60 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

Workup and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Reactivity and Logical Relationships

The utility of this compound in synthesis stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. This selective reactivity allows for the C-Br bond to be targeted for reactions like Suzuki-Miyaura C-C bond formation or Buchwald-Hartwig C-N bond formation, while leaving the C-F bond intact for potential subsequent transformations.

Caption: Reactivity map of this compound.

This selective reactivity makes this compound a highly versatile building block, enabling the sequential and controlled introduction of different functional groups onto the pyridine core, which is a key strategy in the synthesis of complex target molecules for drug development.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylpyridine (CAS Number 1227565-50-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and associated hazards of 4-Bromo-2-fluoro-6-methylpyridine, a key intermediate in the synthesis of complex organic molecules.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and a methyl group, making it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 1227565-50-5 | [1] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid/Solid | |

| Boiling Point | 206.5 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 78.7 ± 25.9 °C | |

| Purity | ≥95.0% | [1] |

Synthesis and Applications

Its primary application lies in its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The unique substitution pattern of a bromine atom, a fluorine atom, and a methyl group on the pyridine ring allows for selective functionalization, making it an attractive starting material for the creation of complex molecular architectures with potential therapeutic or biological activity. It is particularly useful in the development of active pharmaceutical ingredients (APIs), including those with potential anti-inflammatory or anti-cancer properties.

Hazards and Safety Information

The hazards associated with this compound are primarily related to its irritant properties. Based on available safety data for this and structurally similar compounds, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] | |

| H319 | Causes serious eye irritation | [3] | |

| H335 | May cause respiratory irritation | [3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4] |

| P264 | Wash skin thoroughly after handling | [4] | |

| P270 | Do not eat, drink or smoke when using this product | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [4] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling and Storage

-

Handling : Use in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid contact with skin, eyes, and clothing.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards : Combustion may produce toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen halides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE.[5]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Containment and Cleaning : Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[5]

Biological Activity and Mechanism of Action

There is currently no publicly available information detailing the specific biological activity or mechanism of action of this compound itself. As a chemical intermediate, its biological effects are not the primary focus of research. The biological activity of interest would reside in the final products synthesized from this molecule. The presence of the fluorinated pyridine scaffold is common in many biologically active compounds, suggesting that derivatives of this compound could potentially interact with a variety of biological targets.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published. However, general procedures for the synthesis of substituted pyridines often involve multi-step reactions that may include:

-

Condensation Reaction : To form the initial pyridine or dihydropyridine ring.

-

Halogenation : Introduction of bromine and fluorine atoms at specific positions.

-

Functional Group Interconversion : Modification of the methyl group or substitution at the halogenated positions.

-

Purification : Techniques such as column chromatography or recrystallization are typically employed to isolate the pure product.

Researchers utilizing this compound would adapt established synthetic methodologies for pyridine chemistry to their specific target molecules.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the SDS for this compound before handling and use. All chemical products should be handled by trained professionals in a laboratory setting with appropriate safety precautions in place.

References

Spectral Analysis of 4-Bromo-2-fluoro-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-fluoro-6-methylpyridine (CAS No. 1227565-50-5). Given the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided for reference.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 1227565-50-5 |

| Structure | (Structure generated based on IUPAC name) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and general spectroscopic principles.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.

| Chemical Shift (δ, ppm) (in CDCl₃, 500 MHz) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.3 - 7.5 | Doublet (d) | ~2.0 - 3.0 | 1H | H-5 |

| ~7.0 - 7.2 | Doublet of doublets (dd) | ~2.0 - 3.0, ~1.0 - 1.5 | 1H | H-3 |

| ~2.5 | Singlet (s) | - | 3H | -CH₃ |

Note: The chemical shifts and coupling constants are approximate. The multiplicity of H-3 is predicted to be a doublet of doublets due to coupling with both the H-5 proton and the fluorine atom at position 2.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the methyl group. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

| Chemical Shift (δ, ppm) (in CDCl₃, 125 MHz) | Assignment |

| ~163 (d, J ≈ 240-250 Hz) | C-2 |

| ~158 (d, J ≈ 10-15 Hz) | C-6 |

| ~140 (d, J ≈ 5-10 Hz) | C-3 |

| ~125 | C-5 |

| ~120 (d, J ≈ 20-25 Hz) | C-4 |

| ~24 | -CH₃ |

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Predicted IR Data

The infrared spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1450 | Strong | C=C and C=N stretching in pyridine ring |

| 1300 - 1200 | Strong | C-F stretch |

| 1100 - 1000 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M+ and M+2 peaks in approximately 1:1 ratio) is expected for bromine-containing fragments.[1] Predicted m/z values for various adducts are listed below.[2]

| Adduct | m/z |

| [M+H]⁺ | 189.96622 |

| [M+Na]⁺ | 211.94816 |

| [M-H]⁻ | 187.95166 |

| [M+NH₄]⁺ | 206.99276 |

| [M+K]⁺ | 227.92210 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar.

-

Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylpyridine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methylpyridine, a versatile synthetic building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations are provided to facilitate its use in research and development.

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom that modulates electronic properties, and a methyl group, makes it an attractive scaffold for the construction of complex molecules. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 2-position influences the reactivity of the pyridine ring and can participate in hydrogen bonding interactions, a crucial feature in drug design. This guide will explore the synthesis and utility of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 1227565-50-5 |

| Appearance | Not specified in literature |

| Boiling Point | 206.5 ± 35.0 °C at 760 mmHg |

| Density | Not specified in literature |

| Solubility | Not specified in literature |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

A potential synthetic pathway is illustrated below. The synthesis would likely start from a suitable aminofluoropicoline precursor.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

2-Fluoro-6-methylpyridin-4-amine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Diazotization: To a cooled (0-5 °C) solution of 2-Fluoro-6-methylpyridin-4-amine in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in aqueous hydrobromic acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to approximately 60 °C until gas evolution ceases.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Key Synthetic Transformations

This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl and heteroaryl substituents.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

(4-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flask are added this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed 1,4-dioxane and water (e.g., 4:1 v/v) are added, and the mixture is heated to 90 °C with stirring for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 2-Fluoro-4-(4-methoxyphenyl)-6-methylpyridine.

| Coupling Partner | Product | Yield (%) |

| (4-Methoxyphenyl)boronic acid | 2-Fluoro-4-(4-methoxyphenyl)-6-methylpyridine | Not reported |

Table 2: Representative Suzuki-Miyaura Coupling Reaction. (Note: Specific yield data for this reaction with this compound is not available in the searched literature; yields for similar substrates are typically high).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines, which are prevalent motifs in bioactive molecules.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

-

This compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene are added.

-

The Schlenk tube is sealed and heated to 100 °C with stirring for 12-24 hours.

-

After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford 2-Fluoro-6-methyl-4-(morpholin-4-yl)pyridine.

| Amine | Product | Yield (%) |

| Morpholine | 2-Fluoro-6-methyl-4-(morpholin-4-yl)pyridine | Not reported |

Table 3: Representative Buchwald-Hartwig Amination Reaction. (Note: Specific yield data for this reaction with this compound is not available in the searched literature; yields for similar substrates are generally moderate to high).

Applications in Drug Discovery and Development

Halogenated pyridines are key building blocks in the synthesis of a wide range of pharmaceuticals.[1] While specific examples detailing the use of this compound in the synthesis of a marketed drug or a clinical candidate were not found in the performed search, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors.

The general importance of substituted pyridines in kinase inhibitor design stems from their ability to form crucial hydrogen bonds with the hinge region of the kinase active site. The synthetic versatility of this compound allows for the exploration of various substituents at the 4-position, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a straightforward entry to a diverse array of substituted pyridine derivatives. While detailed synthetic procedures and specific applications in drug discovery for this particular molecule are not extensively documented in the public domain, its structural features make it a highly attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted.

References

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylpyridine for Researchers and Drug Development Professionals

An essential building block in the synthesis of next-generation therapeutics, 4-Bromo-2-fluoro-6-methylpyridine is a key intermediate for researchers and scientists in the field of drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role in the development of targeted therapies, with a focus on p38 MAP kinase inhibitors.

Commercial Availability and Suppliers

This compound, identified by the CAS number 1227565-50-5, is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Its commercial availability ensures a steady supply for laboratory-scale synthesis and process development.

Key suppliers for this compound include:

-

Sigma-Aldrich: A major global supplier of research chemicals, offering this compound for research and development purposes.

-

BLD Pharm: A supplier of chemical building blocks and intermediates, listing this compound in their catalog.

-

Amadis Chemical: A provider of fine chemicals and pharmaceutical intermediates, which also includes this compound in their product offerings.

-

MySkinRecipes: This supplier lists the compound and notes its application as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Researchers can typically procure this chemical in quantities ranging from grams to kilograms, with purity levels generally exceeding 95%. For specific purity requirements and bulk orders, direct inquiry with the suppliers is recommended.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| CAS Number | 1227565-50-5 | |

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Density | 1.6±0.1 g/cm³ | |

| Boiling Point | 206.5±35.0 °C at 760 mmHg | |

| Flash Point | 78.7±25.9 °C | |

| Refractive Index | 1.530 | |

| Purity | Typically >95% |

Synthesis and Experimental Protocols

A general synthetic approach would likely involve the following key transformations:

-

Diazotization of an aminopicoline: This step involves the conversion of an amino group on the pyridine ring to a diazonium salt using a reagent like sodium nitrite in the presence of a strong acid.

-

Sandmeyer-type reaction: The diazonium salt is then displaced with a bromine atom, typically using a copper(I) bromide catalyst.

-

Fluorination: The introduction of the fluorine atom can be achieved through various methods, such as a Balz-Schiemann reaction or by using a fluorinating agent on a suitable precursor.

It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound. Researchers should consult patents and publications on the synthesis of related compounds for detailed experimental procedures. For instance, patents describing the preparation of fluoropyridine compounds often provide detailed methodologies that can be adapted.[2] Similarly, literature on the synthesis of other bromo-methylpyridine derivatives can offer valuable insights into the bromination step.[3]

The following diagram illustrates a generalized workflow for the synthesis of a substituted pyridine, which can be adapted for this compound.

Caption: Generalized synthetic workflow for this compound.

Application in Drug Discovery: p38 MAP Kinase Inhibitors

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds for the development of potent and selective enzyme inhibitors. This compound is a particularly valuable building block for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway.

The p38 MAP kinase pathway plays a critical role in the inflammatory response and is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[4] Inhibition of p38α, a key isoform in this pathway, has been a major focus of drug discovery efforts.

The general structure of many p38 MAP kinase inhibitors features a central heterocyclic core, often a pyridine or a related scaffold, with various substituents designed to interact with specific pockets of the enzyme's active site. The bromine and fluorine atoms on this compound provide key handles for medicinal chemists to introduce different functional groups through cross-coupling reactions, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates the central role of the p38 MAP kinase pathway in cellular signaling and the point of intervention for inhibitors.

Caption: The p38 MAP kinase signaling pathway and the site of inhibition.

While specific drugs directly synthesized from this compound are not publicly disclosed in detail, the extensive research into pyridinyl-based p38 inhibitors strongly suggests the utility of this building block.[5] The development of potent and selective inhibitors often involves the exploration of a wide range of substituted pyridine analogs, and this compound provides a valuable starting point for such investigations.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its physicochemical properties are well-characterized, and while a specific, detailed synthesis protocol is not widely published, established chemical principles allow for its preparation in the laboratory. The primary application of this compound lies in its use as a key intermediate for the synthesis of p38 MAP kinase inhibitors, a promising class of drugs for the treatment of inflammatory diseases. As research in this area continues, the demand for and importance of this compound are likely to grow.

References

- 1. This compound [myskinrecipes.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromofluoroanilines (C6H5BrFN) for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmaceutical applications of bromofluoroaniline isomers with the molecular formula C6H5BrFN. These halogenated anilines are critical building blocks in medicinal chemistry, most notably as precursors to targeted cancer therapies.

Core Molecular and Physicochemical Data

The molecular formula C6H5BrFN corresponds to several structural isomers, each with distinct physical properties. The calculated molecular weight for this formula is approximately 190.01 g/mol . A summary of key quantitative data for prominent bromofluoroaniline isomers is presented below for easy comparison.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Bromo-4-fluoroaniline | 1003-98-1 | 190.01 | 41 | 221 | 1.67 | 1.583 |

| 2-Bromo-5-fluoroaniline | 1003-99-2 | 190.01 | 43-47 | 154 (23 mmHg) | 1.694 | - |

| 3-Bromo-2-fluoroaniline | 58534-95-5 | 190.01 | - | 228 | 1.694 | - |

| 3-Bromo-4-fluoroaniline | 656-64-4 | 190.01 | 34-36 | 235 | 1.694 | 1.5925-1.5965 |

| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.01 | 40-42 | 103-108 | - | 1.5885 |

| 4-Bromo-3-fluoroaniline | 656-65-5 | 190.01 | 72-73 | 65-68 | 0.982 | 1.471 |

Drug Development Applications

Halogenated organic compounds are of significant interest in drug discovery. The inclusion of bromine and fluorine atoms in the aniline scaffold imparts unique properties beneficial for pharmaceutical development.[1][2] Fluorine, being highly electronegative, can enhance metabolic stability, membrane permeability, and binding affinity of a drug molecule to its target protein.[1][3] Bromine serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the construction of complex molecular architectures.[2]

A prime example of the application of bromofluoroanilines is in the synthesis of Vandetanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[4][5] Specifically, 4-bromo-2-fluoroaniline is a key intermediate in the manufacturing of this anti-cancer agent.[4][6] The unique substitution pattern of this isomer is crucial for the subsequent chemical transformations that lead to the final drug structure.

Vandetanib Signaling Pathway Inhibition

Vandetanib functions by simultaneously inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[5][7] The primary targets of Vandetanib are the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[7][8] By blocking the ATP-binding sites of these kinases, Vandetanib disrupts their signaling cascades, including the PI3K/AKT and MAPK pathways, ultimately leading to reduced tumor growth and survival.[7]

Experimental Protocols

The synthesis of bromofluoroaniline isomers can be achieved through various methods. Below is a detailed protocol for the synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline, a common laboratory procedure.

Synthesis of 2-Bromo-4-fluoroaniline

This protocol is adapted from established chemical synthesis literature.[9][10]

Materials:

-

4-fluoroaniline

-

N,N-dimethylformamide (DMF)

-

N-bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate

-

n-hexane

-

Two-necked flask

-

Stirring device

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a two-necked flask equipped with a stirring device, dissolve 58.13 mmol of 4-fluoroaniline in 200 mL of distilled N,N-dimethylformamide (DMF).

-

In a separate container, dissolve 63.95 mmol of N-bromosuccinimide (NBS) in DMF.

-

Slowly add the NBS solution dropwise to the stirred 4-fluoroaniline solution.

-

Monitor the reaction to completion.

-

Once the reaction is complete, perform an extraction using dichloromethane (CH2Cl2).

-

The crude product is then purified by column chromatography.

-

The column is eluted with a mixture of ethyl acetate and n-hexane (e.g., a 1:4 ratio).

-

The final product, 2-bromo-4-fluoroaniline, is collected. This procedure can yield up to 95% of the target product.[9][10]

A general workflow for the synthesis and purification process is outlined in the diagram below.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. What is Vandetanib used for? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 8. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]

- 10. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

Initial safety assessment for handling 4-Bromo-2-fluoro-6-methylpyridine

Initial Safety Assessment: 4-Bromo-2-fluoro-6-methylpyridine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1227565-50-5) was publicly available at the time of this assessment. The following information is extrapolated from the safety data of structurally similar compounds, including other brominated and fluorinated pyridines. This guide is intended for preliminary informational purposes only and should not replace a substance-specific SDS, which must be obtained from the chemical supplier prior to any handling or use.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be related to acute toxicity, skin and eye irritation, and potential organ toxicity.

Anticipated GHS Classification (Based on Analogs):

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Warning

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Anticipated Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313[2]

-

Storage: P403+P233, P405[2]

-

Disposal: P501[1]

Toxicological Properties

Quantitative toxicological data for this compound is not available. The following table summarizes data for a structurally related compound, 2-bromopyridine, to provide a potential order of magnitude for toxicity.

Toxicological Data for 2-Bromopyridine (CAS 109-04-6):

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 92 mg/kg |

| LD50 | Rabbit | Dermal | 81.5 mg/kg |

Source: Safety Data Sheet for 2-Bromopyridine[3]

It is crucial to assume that this compound may have similar or even greater toxicity.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

3.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the substance.[1]

-

Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

3.3. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

The recommended storage temperature is typically between 2-8°C.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release and Disposal

5.1. Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 3.2.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1]

-

Do not allow the material to enter drains or waterways.[1]

5.2. Disposal:

-

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of new chemical entities are extensive. Below are generalized outlines for key toxicological endpoints, which would need to be adapted and detailed by a qualified toxicologist.

1. Acute Oral Toxicity (OECD TG 423):

-

Objective: To determine the acute oral toxicity (LD50) of the substance.

-

Methodology: A stepwise procedure is used with a limited number of animals (typically rats). A single dose of the substance is administered by gavage. Animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is calculated based on the results.

2. Skin Irritation/Corrosion (OECD TG 404):

-

Objective: To assess the potential for the substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the substance is applied to a shaved area of the skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

3. Eye Irritation/Corrosion (OECD TG 405):

-

Objective: To determine the potential for the substance to cause serious eye damage or irritation.

-

Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

Visualizations

Caption: A simplified workflow for the safe handling of hazardous chemicals.

Caption: A logical diagram illustrating first aid responses to different exposure routes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using 4-Bromo-2-fluoro-6-methylpyridine

Introduction

4-Bromo-2-fluoro-6-methylpyridine (CAS No. 1227565-50-5) is a highly versatile halogenated pyridine derivative that serves as a critical building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] Its structure features two distinct reactive sites: a bromine atom at the 4-position, amenable to palladium-catalyzed cross-coupling reactions, and an activated fluorine atom at the 2-position, susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for selective and sequential functionalization, making it an invaluable tool for constructing complex molecular architectures found in modern therapeutics.[3][4] These application notes provide detailed protocols for key synthetic transformations utilizing this intermediate.

Caption: Reaction pathways for this compound.

Suzuki-Miyaura Cross-Coupling at the C4-Position

Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[5] Using this compound, this reaction selectively targets the C-Br bond to couple with a wide range of boronic acids or esters. This method is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of diverse coupling partners.[6][7]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species and reductive elimination to yield the product and regenerate the catalyst.[8][9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-Fluoro-6-methyl-4-phenylpyridine

-

Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Quantitative Data Summary (Illustrative)

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 85 | 6 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 8 | ~85 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | ~78 |

| Note: Yields are representative and based on similar Suzuki couplings of bromopyridines.[9][10][11] |

Sonogashira Cross-Coupling at the C4-Position

Application Note: The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling the C-Br bond of this compound with a terminal alkyne.[12] This reaction typically uses a dual catalyst system of palladium and copper(I) iodide.[13] It is instrumental in synthesizing alkynyl-substituted pyridines, which are key intermediates for creating more complex molecules, including heterocycles and conjugated systems used in materials science and medicinal chemistry.[14]

Experimental Protocol: Synthesis of 4-((4-ethylphenyl)ethynyl)-2-fluoro-6-methylpyridine

-

Reagents:

-

This compound (1.0 equiv)

-

1-Ethynyl-4-ethylbenzene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Triethylamine (Et₃N) and Tetrahydrofuran (THF) (2:1 mixture)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF and Et₃N, followed by the dropwise addition of 1-ethynyl-4-ethylbenzene.[14]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data Summary (Illustrative)

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | THF/Et₃N | RT | ~92 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | THF/Et₃N | 40 | ~88 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (5) | DMF/Piperidine | 60 | ~85 |

| Note: Yields are representative and based on analogous Sonogashira couplings.[14][15][16] |

Buchwald-Hartwig Amination at the C4-Position

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18] It enables the coupling of the C-Br bond of this compound with a wide variety of primary and secondary amines. This reaction is of paramount importance in pharmaceutical development, as nitrogen-containing heterocycles are ubiquitous in drug molecules.[19] The choice of ligand, base, and solvent is critical for achieving high yields.[20]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-benzyl-2-fluoro-6-methylpyridin-4-amine

-

Reagents:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine Pd(OAc)₂, BINAP, and NaOtBu under an inert atmosphere.

-

Add this compound and anhydrous toluene.

-

Add benzylamine via syringe and seal the tube.

-

Heat the reaction mixture in an oil bath at 100 °C for 12-18 hours.

-

Monitor the reaction for the disappearance of starting material by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the desired product.

-

Quantitative Data Summary (Illustrative)

| Entry | Amine | Pd-Source/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | Dioxane | 110 | ~91 |

| 2 | Aniline | Pd(OAc)₂/BINAP (2/4) | NaOtBu | Toluene | 100 | ~87 |

| 3 | Benzamide | [Pd(cinnamyl)Cl]₂/DavePhos (2.5/10) | K₂CO₃ | Toluene | 110 | ~88 |

| Note: Yields are representative and based on established Buchwald-Hartwig protocols.[21][22] |

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Application Note: The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C2-position of this compound highly activated for nucleophilic aromatic substitution (SNAr).[23] Reactions of 2-fluoropyridines are often significantly faster than those of their 2-chloro analogues.[23][24] This reaction allows for the straightforward introduction of oxygen, nitrogen, and sulfur nucleophiles under relatively mild conditions, providing a powerful method for late-stage functionalization in a synthetic sequence.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-6-methylpyridine

-

Reagents:

-

This compound (1.0 equiv)

-

Sodium methoxide (NaOMe) (1.5 equiv)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium methoxide portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding water.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate the solvent.

-

If necessary, purify the product by column chromatography or recrystallization.

-

Quantitative Data Summary (Illustrative)

| Entry | Nucleophile | Base/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methoxide | NaOMe | MeOH | RT | 3 | >95 |

| 2 | Phenoxide | PhOH / K₂CO₃ | DMF | 80 | 8 | ~90 |

| 3 | Methylamine | MeNH₂ (40% in H₂O) | - | 50 | 12 | ~88 |

| 4 | Thiophenol | PhSH / K₂CO₃ | Acetonitrile | 60 | 6 | ~92 |

| Note: Yields are representative and based on the high reactivity of 2-fluoropyridines in SNAr reactions.[24] |

References

- 1. This compound [myskinrecipes.com]

- 2. 1227565-50-5|this compound|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. jmcct.com [jmcct.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pharmtech.com [pharmtech.com]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]

- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 4-Bromo-2-fluoro-6-methylpyridine in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2-fluoro-6-methylpyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted pyridine derivatives. The electron-withdrawing nature of the fluorine atom and the strategic placement of the bromine atom make it an excellent candidate for palladium-catalyzed cross-coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.

While specific literature on the Suzuki-Miyaura coupling of this compound is limited, the protocols and data presented herein are based on established methodologies for structurally similar bromofluoropyridines and other substituted bromopyridines. These notes provide a strong foundation for developing optimized reaction conditions for this specific substrate.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Optimization

The success and efficiency of the Suzuki-Miyaura coupling of this compound are dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is crucial. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The ligand modulates the reactivity and stability of the catalyst. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos, XPhos, or dppf are often employed to promote efficient oxidative addition and reductive elimination.

-

Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[1][2] The choice of base can significantly influence the reaction rate and yield.[1] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base should be considered in relation to the stability of the reactants and products.

-

Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, and in influencing the reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used. The aqueous phase is often necessary for the action of inorganic bases.

-

Boronic Acid/Ester: The electronic and steric properties of the organoboron reagent can affect the reaction outcome. Electron-rich boronic acids tend to react more readily, while sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems.

-

Temperature: Reaction temperatures typically range from 80 to 120 °C. Optimization of the temperature is necessary to ensure a reasonable reaction rate without causing decomposition of the catalyst or reactants.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. This data serves as a valuable starting point for reaction optimization.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 92[3] |

| 2 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 15 | 81[3] |

| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 80[3] |

| 4 | 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 15 | 73[3] |

Note: The data presented is for analogous compounds and should be used as a guide for the optimization of the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous organic solvent followed by degassed water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can often reduce reaction times significantly.

Materials:

-

Same as the general protocol.

-

Microwave reaction vial with a stir bar.

Procedure:

-